
7-bromo-1H-indole-2-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 7-bromo-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 1158503-82-2 . It has a molecular weight of 254.08 and its IUPAC name is methyl 7-bromo-1H-indole-2-carboxylate .
Synthesis Analysis
The synthesis of methyl 7-bromo-1H-indole-2-carboxylate involves a reaction with toluene-4-sulfonic acid in toluene for 10 hours under reflux conditions . The reaction mixture is then concentrated under reduced pressure, and the residue is purified by silica gel chromatography .Molecular Structure Analysis
The InChI code for methyl 7-bromo-1H-indole-2-carboxylate is 1S/C10H8BrNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3 . This indicates the presence of a bromine atom at the 7th position of the indole ring and a methyl ester group at the 2nd position .Physical And Chemical Properties Analysis
Methyl 7-bromo-1H-indole-2-carboxylate is a solid substance . and should be stored in a dry environment at 2-8°C . Its water solubility is calculated to be 0.0631 mg/ml .Applications De Recherche Scientifique
Applications antivirales
Les dérivés de l'indole, y compris le 7-bromo-1H-indole-2-carboxylate de méthyle, se sont montrés prometteurs dans la recherche antivirale. Des composés contenant le noyau indole ont été synthétisés et testés pour leur activité inhibitrice contre divers virus. Par exemple, certains dérivés de l'indole-2-carboxylate ont démontré des effets inhibiteurs significatifs contre le virus de la grippe A, avec des indices de sélectivité notables .
Applications anti-inflammatoires et analgésiques
L'échafaudage indole est essentiel pour les composés évalués pour leurs propriétés anti-inflammatoires et analgésiques. Les chercheurs ont synthétisé des dérivés de benzthiazole contenant du benzènesulfonamide et de la carboxamide, qui comprennent des structures indoliques, afin d'évaluer leur efficacité in vivo pour réduire l'inflammation et la douleur .
Recherche anticancéreuse
Les dérivés de l'indole sont largement étudiés pour leur potentiel dans le traitement du cancer. La diversité structurale des composés à base d'indole permet le développement de diverses molécules pouvant cibler les cellules cancéreuses, offrant un large éventail d'options thérapeutiques en oncologie .
Activité antimicrobienne
Le noyau indole est une caractéristique commune dans de nombreuses molécules médicamenteuses synthétiques en raison de sa forte affinité pour la liaison à plusieurs récepteurs. Cette caractéristique fait des dérivés de l'indole, tels que le this compound, des outils précieux dans le développement de nouveaux agents antimicrobiens .
Complexes métalliques en chimie médicinale
Les complexes métalliques contenant de l'indole ont été reconnus pour leurs applications médicinales. La combinaison de structures indoliques avec des métaux de transition peut conduire au développement d'agents médicinaux efficaces, offrant une nouvelle dimension dans la découverte de médicaments .
Recherche sur le VIH
Les dérivés de l'acide indole-2-carboxylique se sont avérés inhiber efficacement le transfert de brin de l'intégrase du VIH-1. Le noyau indole et le groupe carboxyle C2 de ces composés peuvent chélater les ions Mg2+ dans le site actif de l'intégrase, ce qui est crucial pour le processus de réplication virale .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
Methyl 7-bromo-1H-indole-2-carboxylate, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This makes it a valuable compound for the development of new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect pathways related to viral replication.
Result of Action
Given the broad range of biological activities of indole derivatives, it is likely that the compound has diverse molecular and cellular effects .
Action Environment
The action, efficacy, and stability of methyl 7-bromo-1H-indole-2-carboxylate can be influenced by various environmental factors. For instance, safety data suggests that the compound should be handled with care to avoid ingestion, inhalation, and contact with skin or eyes . Additionally, it should be stored under an inert atmosphere to maintain its stability .
Analyse Biochimique
Biochemical Properties
Methyl 7-bromo-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins and other biomolecules can lead to changes in their conformation and activity, which in turn can impact cellular processes .
Cellular Effects
Methyl 7-bromo-1H-indole-2-carboxylate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of methyl 7-bromo-1H-indole-2-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. It can also interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 7-bromo-1H-indole-2-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of methyl 7-bromo-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as modulating metabolic pathways and improving cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels .
Metabolic Pathways
Methyl 7-bromo-1H-indole-2-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect the activity of key enzymes, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis of certain metabolites, thereby reducing their levels and impacting overall metabolic activity .
Transport and Distribution
Within cells and tissues, methyl 7-bromo-1H-indole-2-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its biological activity. The compound’s distribution within tissues can also impact its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of methyl 7-bromo-1H-indole-2-carboxylate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological activity. For example, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can impact cellular metabolism .
Propriétés
IUPAC Name |
methyl 7-bromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBRWYSFWORSON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676377 | |
| Record name | Methyl 7-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1158503-82-2 | |
| Record name | Methyl 7-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



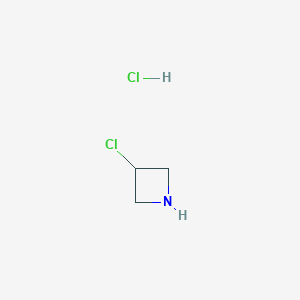

![[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1425162.png)
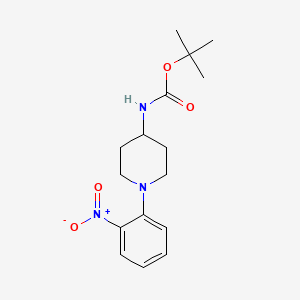

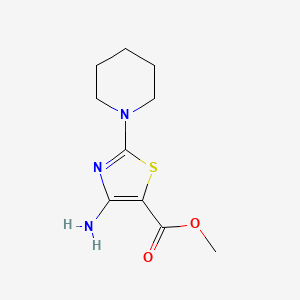
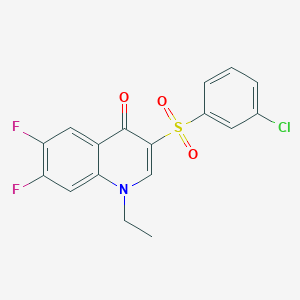



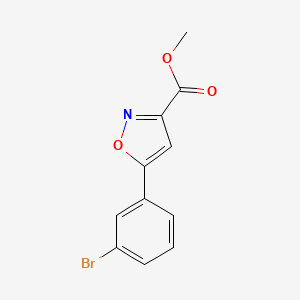
![Ethyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1425177.png)
![tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B1425179.png)
![Methyl[(1-methylcyclopropyl)methyl]amine](/img/structure/B1425182.png)